Hymenistatin I

描述

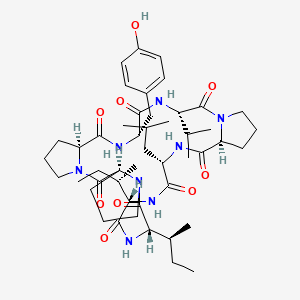

Hymenistatin I is a cyclic octapeptide isolated from the sea sponge Phakellia fusca. Its sequence is cyclo[L-isoleucyl-L-isoleucyl-L-prolyl-L-prolyl-L-tyrosyl-L-valyl-L-prolyl-L-leucyl]. This compound has garnered significant interest due to its immunosuppressive properties, making it a valuable subject of study in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions: Hymenistatin I is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:

Fmoc or Boc Protection: The α-amino groups of the amino acids are protected using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.

Coupling Reaction: The protected amino acids are coupled using HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and NMM (N-methylmorpholine) as coupling reagents.

Cyclization: The linear peptide is cyclized using BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine) as cyclizing agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.

化学反应分析

Types of Reactions: Hymenistatin I undergoes various chemical reactions, including:

Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.

Reduction: The peptide bonds can be reduced under specific conditions.

Substitution: The proline residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU and HOBt.

Major Products:

Oxidation: Dityrosine-containing peptides.

Reduction: Reduced peptide bonds.

Substitution: Analog peptides with modified amino acid sequences.

科学研究应用

Hymenistatin I has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

Biology: Investigated for its role in modulating immune responses.

Medicine: Explored for its potential as an immunosuppressive agent in transplant medicine and autoimmune diseases.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents

作用机制

Hymenistatin I exerts its effects by modulating the immune system. It inhibits both humoral and cellular immune responses, similar to cyclosporin A. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cytokine production and T-cell activation .

相似化合物的比较

Cyclosporin A: Another immunosuppressive cyclic peptide with a different mechanism of action.

Tacrolimus: A macrolide lactone with immunosuppressive properties.

Sirolimus: An immunosuppressive agent used in transplant medicine.

Uniqueness: Hymenistatin I is unique due to its specific amino acid sequence and cyclic structure, which confer distinct immunosuppressive properties. Unlike cyclosporin A, this compound has a different interaction with the immune system, making it a valuable compound for comparative studies .

生物活性

Hymenistatin I is a cyclic octapeptide isolated from marine sponges of the genus Hymeniacidon. It has garnered attention for its biological activities, particularly its immunosuppressive effects and potential therapeutic applications in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Structure and Composition

This compound has the following chemical structure:

- Sequence : c-(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-)

This cyclic structure contributes to its stability and biological activity, making it a subject of interest in pharmacological research.

1. Immunosuppressive Effects

This compound exhibits significant immunosuppressive activity, comparable to that of cyclosporine A (CsA). It modulates both humoral and cellular immune responses, which makes it a candidate for therapeutic applications in autoimmune diseases and organ transplantation. The mechanism involves inhibition of interleukin-2 (IL-2) signaling pathways, similar to the action of rapamycin .

Table 1: Comparison of Immunosuppressive Activities

| Compound | Type | Mechanism | Reference |

|---|---|---|---|

| This compound | Cyclic octapeptide | IL-2 modulation | |

| Cyclosporine A | Cyclic undecapeptide | Calcineurin inhibition | |

| Didemnin B | Cyclic depsipeptide | RNA/protein synthesis inhibition |

2. Anticancer Properties

Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including murine P388 lymphocytic leukemia cells. The effective dose (ED50) values suggest significant potential for further exploration in cancer therapeutics .

Table 2: Cytotoxic Activity of this compound

| Cell Line | ED50 (µg/mL) | Reference |

|---|---|---|

| P388 Lymphocytic Leukemia | 7.5 | |

| L1210 Leukemia | Not reported | |

| SK-OV-3 Ovarian Carcinoma | Not reported |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Immunosuppressive Activity : A study demonstrated that this compound effectively inhibits T-cell activation and proliferation in vitro, suggesting its potential use as an immunosuppressant in clinical settings for organ transplantation .

- Cytotoxicity Assessment : In a comparative analysis with other cyclic peptides, this compound showed promising results against murine leukemia cells, indicating its potential as an anticancer agent .

属性

IUPAC Name |

(1S,7S,10S,13S,19S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACGNHONDBBQGE-MXKYYYADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H72N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045443 | |

| Record name | Hymenistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

893.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129536-23-8 | |

| Record name | Hymenistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。